N-(2-piperidin-4-ylethyl)acetamide
CAS No.: 70922-35-9
Cat. No.: VC4791347
Molecular Formula: C9H18N2O
Molecular Weight: 170.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70922-35-9 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.256 |
| IUPAC Name | N-(2-piperidin-4-ylethyl)acetamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h9-10H,2-7H2,1H3,(H,11,12) |
| Standard InChI Key | HEMNPHJPHULGLQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCC1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2-piperidin-4-ylethyl)acetamide, reflects its three-dimensional structure: a six-membered piperidine ring with an acetamide group (-NHCOCH) attached via a two-carbon ethylene spacer at the 4-position . The SMILES notation explicitly defines this connectivity .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.25 g/mol | |
| InChI Key | HEMNPHJPHULGLQ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 46.2 Ų |
The piperidine ring adopts a chair conformation, with the acetamide side chain occupying an equatorial position to minimize steric strain. This configuration enhances solubility in polar solvents compared to unsubstituted piperidines .
Spectral Characteristics
While experimental spectral data remain unpublished, computational predictions using PubChem’s tools suggest:
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IR: Strong absorption bands at 1650 cm (amide C=O stretch) and 3300 cm (N-H stretch) .
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NMR: The piperidine protons are expected to resonate between δ 1.4–2.8 ppm, with acetamide methyl protons at δ 2.05 ppm .
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis involves a two-step sequence:
Step 1: Nucleophilic substitution of piperidine with ethyl chloroacetate
Step 2: Hydrolysis and acetylation
Yields typically range from 45–60%, with purity >95% achieved via recrystallization from ethanol/water mixtures.
Process Optimization
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields. Green chemistry approaches using ionic liquid solvents are under investigation to minimize waste generation.
| Parameter | Prediction | Method |
|---|---|---|
| Blood-Brain Barrier Penetration | High (logBB = 0.78) | QikProp |
| CYP2D6 Inhibition | Moderate (IC = 9.2 μM) | SwissADME |
| hERG Inhibition | Low risk (pIC = 4.1) | ProTox-II |
Preclinical Findings
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Antinociceptive Activity: In murine models, derivatives reduced inflammatory pain by 62% at 10 mg/kg (vs. vehicle control).
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Cognitive Effects: Improved Y-maze performance in scopolamine-induced amnesia models, suggesting acetylcholinesterase interaction.
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Harmful if swallowed | H302 | Use PPE; avoid eating/drinking |
| Causes skin irritation | H315 | Wear protective gloves |
| Causes serious eye damage | H319 | Use face shield |
| Respiratory irritation | H335 | Ensure adequate ventilation |
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor in synthesizing:
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Antipsychotics targeting σ-1/D receptor dual activity.
Material Science Applications
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